Calcium caprylate
Description
Calcium caprylate (CAS Registry Number: 6107-56-8), also known as calcium octanoate, is the calcium salt of caprylic acid (octanoic acid). It is a white, crystalline solid with a molecular formula of C₁₆H₃₂CaO₅ and a molecular weight of 344.5 g/mol . Key physical properties include a density of 1.18 g/cm³, a melting point of 238°C, and water solubility of 1.9 g/L at 20°C .
This compound is widely used in food supplements as a source of calcium, often combined with other caprylate salts (e.g., magnesium, zinc) to enhance bioavailability . It is also employed in antifungal formulations due to caprylic acid’s inherent antimicrobial properties .
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C16H30CaO4 |
|---|---|
Molecular Weight |
326.48 g/mol |
IUPAC Name |
calcium;octanoate |
InChI |
InChI=1S/2C8H16O2.Ca/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10);/q;;+2/p-2 |
InChI Key |
NDWWLJQHOLSEHX-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Calcium Caprylate
Direct Synthesis from Calcium Carbonate and Caprylic Acid
The most prominent and industrially relevant method for preparing this compound involves the direct reaction of calcium carbonate (CaCO₃) with caprylic acid (C₇H₁₅COOH). This method is detailed in patent CN110437057B and represents a straightforward and efficient synthetic route.
Reaction Overview
- Reactants: Calcium carbonate and caprylic acid
Reaction:
$$
2 \, \text{C}7\text{H}{15}\text{COOH} + \text{CaCO}3 \rightarrow \text{Ca(C}7\text{H}{15}\text{COO})2 + \text{H}2\text{O} + \text{CO}2
$$-
- Mix caprylic acid with calcium carbonate and add water.
- Perform a reflux reaction at 80–200 °C for 1–5 hours.
- Filter and dry the reaction mixture at 105 °C to obtain a mixture of this compound and unreacted calcium carbonate.
- Separate this compound from calcium carbonate by exploiting their different solubility in dichloromethane (DCM).
- Shake the mixture with dichloromethane at room temperature for 30 minutes, filter, and evaporate the filtrate at 40 °C for 6 hours to obtain pure this compound.
Process Parameters and Optimization
| Parameter | Range/Value | Notes |
|---|---|---|
| Molar ratio (caprylic acid : CaCO₃) | 0.7–1.5 (optimal 1:1) | Ensures complete reaction without excess CaCO₃ |
| Molar ratio (caprylic acid : H₂O) | 0.7–3.5 (optimal 1:1) | Water as reaction medium |
| Reflux temperature | 80–200 °C | Controls reaction rate and completeness |
| Reflux time | 1–5 hours | Ensures reaction completion |
| Drying temperature | 105 °C | Removes moisture |
| Mass ratio (mixture : DCM) | 1:7 | Optimizes solubility and solvent usage |
| Evaporation temperature | 40 °C | Prevents decomposition of product |
| Evaporation time | 6 hours | Complete solvent removal |
Advantages of This Method
- Uses inexpensive and widely available raw materials (calcium carbonate and caprylic acid).
- Simple reaction conditions and equipment.
- Efficient separation of product from unreacted materials by solvent extraction.
- Recovered calcium carbonate and dichloromethane can be recycled, reducing waste and cost.
- High purity this compound obtained.
Summary Table of this compound Preparation Method
| Step No. | Operation | Conditions/Parameters | Purpose/Outcome |
|---|---|---|---|
| 1 | Mixing caprylic acid and calcium carbonate with water | Molar ratio 1:1, water ratio 1:1, stir | Initiate reaction |
| 2 | Reflux reaction | 80–200 °C, 1–5 hours | Complete reaction |
| 3 | Filtration and drying | Dry at 105 °C | Obtain solid mixture |
| 4 | Solvent extraction with dichloromethane | Mass ratio 1:7, shake 30 min at RT | Separate this compound from CaCO₃ |
| 5 | Filtrate evaporation | 40 °C, 6 hours | Obtain pure this compound |
| 6 | Recycling | Recover CaCO₃ and DCM for reuse | Reduce waste and cost |
Chemical Reactions Analysis
Types of Reactions: Calcium caprylate undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of calcium carbonate and other by-products.
Reduction: Reduction reactions involving this compound can result in the formation of calcium and caprylic acid.
Substitution: this compound can participate in substitution reactions where the calcium ion is replaced by other metal ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas and sodium borohydride are used.
Substitution: Metal salts such as sodium chloride and potassium chloride are used in substitution reactions.
Major Products Formed:
Oxidation: Calcium carbonate and water.
Reduction: Calcium and caprylic acid.
Substitution: Metal caprylates and calcium chloride.
Scientific Research Applications
Food Industry Applications
Food Additive
Calcium caprylate is recognized as a food additive (E 470a) and is utilized for its emulsifying properties. It helps stabilize food products by preventing separation of ingredients, thus enhancing texture and shelf life. The European Food Safety Authority (EFSA) has evaluated its safety and concluded that it poses no significant health risks when used within recommended limits .
Halal Food Production
In halal food production, this compound serves as a permissible emulsifier. Its use aligns with halal dietary laws, making it suitable for products targeting Muslim consumers. The compound's origin from fatty acids ensures compliance with halal standards, which is crucial in the growing global halal market .
Pharmaceutical Applications
Antimicrobial Properties
this compound exhibits antimicrobial activity, particularly against certain fungi and bacteria. This property makes it valuable in pharmaceutical formulations aimed at treating infections or preserving medications. Research indicates that this compound can inhibit the growth of Candida species, which are common fungal pathogens .
Dietary Supplements
The compound is also used in dietary supplements due to its potential health benefits. It is believed to support gut health by modulating the microbiome and may assist in managing conditions like irritable bowel syndrome. Studies have shown that this compound can help maintain a balanced gut flora by inhibiting pathogenic bacteria .
Biochemical Research
Physico-Chemical Studies
Research has focused on the physico-chemical properties of this compound, including its behavior in solution and interactions with other compounds. A study demonstrated the measurement of electromotive force (EMF) in solutions containing this compound, providing insights into its micelle formation and stability in various solvent systems .
Critical Micelle Concentration (CMC)
The determination of CMC is crucial for understanding the surfactant properties of this compound. Lower CMC values indicate higher efficiency as a surfactant, which is beneficial in both industrial applications and laboratory settings where emulsification is required.
Toxicological Studies
This compound has undergone various toxicological evaluations to assess its safety profile. The EFSA has reported no concerns regarding mutagenicity or carcinogenicity associated with its use as a food additive . Long-term studies have indicated that the compound does not pose significant risks when consumed within established safety limits.
Case Studies
Mechanism of Action
Calcium caprylate exerts its effects through various mechanisms:
Antimicrobial Action: It disrupts the cell membranes of microorganisms, leading to cell lysis and death.
Calcium Supplementation: It provides a source of calcium, which is essential for various physiological processes, including bone health, muscle function, and nerve transmission.
Comparison with Similar Compounds
Comparison with Similar Compounds
Calcium caprylate belongs to the broader class of fatty acid salts , which include sodium, potassium, magnesium, and zinc salts of medium-chain fatty acids (e.g., caprylic, capric, lauric acids). Below is a detailed comparison:
Table 1: Chemical and Functional Properties
Key Research Findings
However, these studies predate OECD guidelines and had limitations in strain selection and methodology .
Mechanistic Differences :
- This compound dissociates into caprylate anions and calcium ions in the gastrointestinal tract, which may enhance calcium absorption .
- Sodium caprylate acts as a paracellular permeability enhancer by chelating calcium ions, disrupting tight junctions in epithelial cells . This mechanism is distinct from this compound’s nutritional role.
Membrane Interactions: Molecular dynamics simulations show that caprylate (C8) and caprate (C10) have similar membrane incorporation kinetics, but SNAC (a synthetic caprylate derivative) exhibits faster saturation due to its non-ionic nature .
Antimicrobial Efficacy :
- This compound is less toxic than streptomycin fatty acid salts (e.g., calcium chloride complex salts), which have higher LD₅₀ values (~1,700–2,000 µg/mouse) .
Critical Notes on Limitations and Contradictions
- Functional Overlap vs. Specificity : Sodium caprylate’s chelation mechanism contrasts with this compound’s nutritional role, highlighting divergent applications despite structural similarity .
Biological Activity
Calcium caprylate, the calcium salt of caprylic acid, has garnered attention in various fields due to its biological activity, particularly in antimicrobial applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, safety profile, and potential therapeutic applications.
This compound exhibits its biological activity primarily through its interaction with microbial cell membranes. The compound destabilizes bacterial cell membranes, leading to cell lysis and death. This mechanism is characteristic of many antimicrobial lipids, which include fatty acids and their derivatives.
- Antimicrobial Properties : Research indicates that this compound acts as both a bacteriostatic and bactericidal agent, depending on its concentration and the type of bacteria involved. Studies have shown that it is effective against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
- Minimum Inhibitory Concentration (MIC) : The MIC for this compound varies based on the bacterial strain but is generally low, indicating potent antimicrobial activity. For instance, studies reported MIC values that highlight its effectiveness against specific pathogens .
2. Safety Profile
The safety assessment of this compound has been thorough, with various studies indicating minimal toxicity:
- Genotoxicity : this compound has shown no mutagenic effects in microbial mutation assays. It has been evaluated for genotoxicity and found to be non-mutagenic .
- Carcinogenicity : Studies conducted on animal models have not indicated any carcinogenic potential associated with this compound. The European Food Safety Authority (EFSA) concluded that there are no concerns regarding its long-term safety when used as a food additive .
- Toxicological Studies : Various toxicological assessments have established a No Observed Adverse Effect Level (NOAEL) for this compound, reinforcing its safety for consumption at recommended levels .
3. Applications in Health and Medicine
This compound's biological activity lends itself to several applications:
- Nutritional Supplement : It is often used as a dietary supplement due to its potential benefits for gut health. By modulating the gut microbiome, this compound may help in managing conditions like irritable bowel syndrome (IBS) and other gastrointestinal disorders .
- Antimicrobial Agent : Its efficacy against pathogenic bacteria makes it a candidate for use in food preservation and as an additive in various food products to enhance safety by reducing microbial load .
- Therapeutic Uses : Emerging research suggests potential therapeutic applications in treating infections caused by resistant strains of bacteria due to its unique mode of action against microbial membranes .
4. Case Studies and Research Findings
Several studies have explored the efficacy and safety of this compound:
| Study | Focus | Findings |
|---|---|---|
| PMC5979495 | Antimicrobial Activity | Demonstrated effective inhibition of Staphylococcus aureus growth at low concentrations. |
| PMC7009523 | Safety Assessment | Confirmed no mutagenicity or carcinogenicity; established NOAEL levels for safe consumption. |
| EFSA Opinion | Food Additive Safety | Concluded that this compound poses no significant risk when used as a food additive. |
5. Conclusion
This compound is a versatile compound with significant biological activity, particularly as an antimicrobial agent. Its safety profile supports its use in dietary supplements and food products. Continued research may further elucidate its mechanisms and expand its applications in health and medicine.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing calcium caprylate’s purity and structural integrity in academic research?
- Methodological Answer : Characterization typically involves a combination of spectroscopic and chromatographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the molecular structure by analyzing proton and carbon environments . Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups like carboxylate bonds. Elemental analysis quantifies calcium content to assess purity. For reproducibility, experimental protocols should align with guidelines for reporting chemical data, including detailed descriptions of instrument calibration and sample preparation .
Q. How do researchers design controlled experiments to evaluate this compound’s antimicrobial efficacy in vitro?
- Methodological Answer : Standard protocols include broth microdilution assays to determine minimum inhibitory concentrations (MICs) against target microorganisms. Time-kill kinetic studies assess bactericidal/fungicidal activity over time. Researchers must include positive controls (e.g., known antimicrobial agents) and negative controls (e.g., solvent-only treatments) to validate results. Experimental variables (pH, temperature, inoculum size) should be rigorously standardized to ensure reproducibility .
Q. What are the best practices for isolating this compound’s effects in complex biological systems, such as dietary supplementation studies?
- Methodological Answer : Use isotopic labeling (e.g., calcium-44) to track absorption and distribution in vivo. Pair this with controlled dietary regimens to minimize confounding variables. Dual-energy X-ray absorptiometry (DEXA) or inductively coupled plasma mass spectrometry (ICP-MS) can quantify calcium retention in bone or tissues. Studies should adhere to ethical guidelines for animal/human trials and include statistical power analyses to ensure sample adequacy .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioavailability of this compound across different experimental models?
- Methodological Answer : Contradictions often arise from variations in experimental design (e.g., solubility in different matrices, animal vs. cell models). To address this, employ cross-validation using multiple assays (e.g., in vitro dissolution tests paired with in vivo absorption studies). Meta-analyses of existing data can identify confounding factors, such as interactions with dietary components. Researchers should also report raw data alongside normalized results to enable comparative analysis .
Q. What strategies are effective for differentiating this compound’s mechanisms from other calcium salts (e.g., carbonate, citrate) in co-supplementation studies?
- Methodological Answer : Mechanistic studies require isolating specific pathways. For example, RNA sequencing can identify gene expression changes unique to this compound’s antimicrobial action. Comparative pharmacokinetic studies (e.g., AUC calculations for calcium ions) distinguish absorption kinetics. Computational modeling (molecular dynamics simulations) may predict interactions with cellular receptors or transporters. Results should be contextualized against existing literature on calcium speciation and bioavailability .
Q. How should researchers address challenges in synthesizing high-purity this compound for pharmacological studies?
- Methodological Answer : Synthesis optimization involves pH-controlled neutralization of caprylic acid with calcium hydroxide or carbonate under inert atmospheres to prevent oxidation. Post-synthesis purification steps (e.g., recrystallization from ethanol-water mixtures) remove unreacted precursors. Purity must be validated via high-performance liquid chromatography (HPLC) and thermogravimetric analysis (TGA). Detailed synthetic protocols, including reaction stoichiometry and solvent ratios, should be archived in supplementary materials for reproducibility .
Data Analysis and Reporting
Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships in preclinical studies?
- Methodological Answer : Non-linear regression models (e.g., sigmoidal dose-response curves) quantify efficacy thresholds. Outliers should be assessed using Grubbs’ test or robust statistical methods. For multi-parametric data (e.g., calcium flux and microbial growth), multivariate analysis (PCA or MANOVA) identifies correlated variables. Transparent reporting of p-values, confidence intervals, and effect sizes is critical, as per analytical chemistry reporting standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
